2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Properties : A compound related to the chemical , N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, has been synthesized and characterized using NMR, IR spectroscopy, and mass-spectrometry. This compound exhibited psychotropic, anti-inflammatory, and cytotoxic activities, along with selective cytotoxic effects and antimicrobial action (Zablotskaya et al., 2013).
- Structural Analysis : Density Functional Theory (DFT) calculations and electronic structure analysis have been performed on similar compounds, contributing to understanding their molecular behavior and properties (Halim & Ibrahim, 2017).
Biological Activity
- Antileukemic Activity : Derivatives of isoquinolines, including those similar to the compound , have shown antileukemic activity against various leukemia cell lines, highlighting their potential in medical research and treatment (Raffa et al., 2004).
- Anti-Inflammatory Properties : A process involving related compounds has demonstrated anti-inflammatory properties, which could have implications in treating inflammation-related conditions (Matson, 1990).
Chemical Reactions and Synthesis
- C-H Bond Arylation : Research shows that similar compounds can be involved in C-H bond arylation, an important reaction in organic synthesis, indicating potential applications in creating complex organic molecules (Muramatsu et al., 2013).
- Formation of Isoquinoline Alkaloids : Nickel-catalyzed annulation of related compounds has been used in the total synthesis of isoquinoline alkaloids, demonstrating their utility in synthesizing biologically active molecules (Korivi & Cheng, 2010).
Miscellaneous Applications
- Luminescence Properties : Research into ligands based on benzoxazole-substituted 8-hydroxyquinolines, closely related to the compound , has explored their luminescence properties, which could be useful in materials science and sensor technology (Shavaleev et al., 2009).
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(23-8-7-14-3-1-2-4-16(14)12-23)11-17-10-19(27-22-17)15-5-6-18-20(9-15)26-13-25-18/h1-6,9-10H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCPEUHHMRKMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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